Ethyl Quinoline-7-carboxylate
Overview
Description
Ethyl Quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Ethyl Quinoline-7-carboxylate is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Quinoline-7-carboxylate are similar to those of quinoline. Quinoline is a weak tertiary base, forms salts with acids, and exhibits reactions similar to benzene and pyridine .Scientific Research Applications
Synthesis and Chemical Applications :
- Li (2015) demonstrated a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This method showed a 46% improvement in yield compared to previous methods (Yang Li, 2015).
- Ukrainets et al. (2013) discussed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1 H ,5 H -pyrido[3,2,1- ij ]quinoline-6-carboxylate, leading to new bromo-substituted isomers with significant structural features (И. В. Украинец et al., 2013).
Potential Industrial Applications :
- Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating potential applications in liquid crystal displays (V. Bojinov, I. Grabchev, 2003).
Photodiode Applications :
- Elkanzi et al. (2020) synthesized a novel ethyl quinoline derivative and evaluated its optical characteristics for potential application in photodiodes (Nadia Ali Ahmed Elkanzi et al., 2020).
Synthesis for Dye Applications :
- Cheng De-jun (2004) explored the synthesis route of ethyl quinoline derivatives, proposing practical applications in industry, possibly for dye production (Cheng De-jun, 2004).
Antibacterial Activities :
- Nahas and Abdel-Hafez (2005) synthesized fused pyranoquinoline derivatives, exploring their antibacterial activities (N. Nahas, A. Abdel-Hafez, 2005).
Synthetic Methodologies for Pharmaceuticals :
- Bänziger et al. (2000) presented a synthesis of a quinoline derivative, potentially useful as an intermediate in pharmaceutical compounds (Markus Bänziger et al., 2000).
Immunomodulatory Activities and In Vitro Toxicity Studies :
- Jantová et al. (2017) assessed the immunomodulatory activities of a new quinolone derivative, showing potential in cancer treatment (S. Jantová et al., 2017).
Applications in Antibacterial and Antituberculosis Agents :
- Kumar et al. (2014) synthesized novel quinolone derivatives and evaluated their antibacterial activity, including activity against tuberculosis (A. R. Kumar et al., 2014).
Molecular Docking Studies and Cytotoxic Activity :
- Bhatt et al. (2015) synthesized quinoline-4-carboxylic acid derivatives, evaluated their cytotoxic activity, and conducted molecular docking studies for potential anticancer applications (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).
Safety And Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . Future research could focus on the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
properties
IUPAC Name |
ethyl quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZOEUCJAYRMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396589 | |
Record name | Ethyl Quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Quinoline-7-carboxylate | |
CAS RN |
104294-00-0 | |
Record name | Ethyl Quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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